

Spectroscopic Profile of Glicophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Glicophenone**

Cat. No.: **B1247404**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Glicophenone**, a phenolic compound isolated from licorice. The information presented herein is crucial for the identification, characterization, and further development of this natural product. All data is sourced from the primary literature where **Glicophenone** was first characterized.[\[1\]](#) [\[2\]](#)[\[3\]](#)

Spectroscopic Data

The structural elucidation of **Glicophenone** was achieved through a combination of spectroscopic techniques. The key quantitative data from these analyses are summarized below.

Ultraviolet (UV) Spectroscopy

The UV spectrum of **Glicophenone** was recorded in methanol.

λ_{max} (nm)	$\log \epsilon$
263	4.29
290 (sh)	4.11
344	3.86

sh: shoulder

Mass Spectrometry (MS)

High-resolution electron impact mass spectrometry (HREI-MS) was used to determine the molecular formula of **Glicophenone**.

Technique	Ion	m/z (measured)	m/z (calculated)	Molecular Formula
HREI-MS	[M] ⁺	398.1679	398.1678	C ₂₂ H ₂₂ O ₇

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectra were recorded in acetone-d₆. The assignments were confirmed by 2D NMR techniques including NOESY.

¹H-NMR Data (Acetone-d₆)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1"	3.25	m	
H-2"	5.18	br t	5
gem-dimethyl	1.64, 1.73	br s (each)	
H-5'	7.76	d	2.5
H-6'	6.56	dd	2.5, 8.5
H-8'	6.40	d	8.5
H-5	6.33	s	
OMe	3.66, 3.74	s (each)	

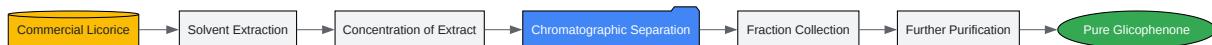
¹³C-NMR Data (Acetone-d₆)

Carbon	Chemical Shift (δ , ppm)
C-1'	107.9
C-2'	159.5
C-3'	114.0
C-4'	156.2
C-5'	99.7
C-6'	155.3

Experimental Protocols

The following methodologies were employed for the spectroscopic analysis of **Glicophenone**.

Isolation of Glicophenone


Glicophenone was isolated from commercial licorice. The general procedure involved extraction with an organic solvent, followed by chromatographic separation to yield the pure compound.

Spectroscopic Analysis

- UV Spectroscopy: The UV spectrum was obtained using a spectrophotometer with methanol as the solvent.
- Mass Spectrometry: High-resolution mass spectra were acquired on a mass spectrometer using electron impact ionization.
- NMR Spectroscopy: ^1H -NMR and ^{13}C -NMR spectra were recorded on an NMR spectrometer. Samples were dissolved in acetone- d_6 for analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of **Glicophenone** from its natural source.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenolic constituents of licorice. VIII. Structures of glicophenone and glicoisoflavanone, and effects of licorice phenolics on methicillin-resistant *Staphylococcus aureus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of Glicophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1247404#spectroscopic-data-of-glicophenone\]](https://www.benchchem.com/product/b1247404#spectroscopic-data-of-glicophenone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com